molecular formula C8H18O2 B3292181 (2S)-octane-1,2-diol CAS No. 87720-91-0

(2S)-octane-1,2-diol

Cat. No.: B3292181
CAS No.: 87720-91-0
M. Wt: 146.23 g/mol
InChI Key: AEIJTFQOBWATKX-QMMMGPOBSA-N
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Description

(2S)-Octane-1,2-diol is a chiral diol with the molecular formula C8H18O2 It is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of an octane chain The compound is notable for its stereochemistry, with the hydroxyl group on the second carbon being in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-Octane-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of alkenes. For instance, the Sharpless asymmetric dihydroxylation method uses a chiral catalyst to add hydroxyl groups to an alkene, resulting in the formation of this compound. The reaction typically employs osmium tetroxide (OsO4) as the oxidant and a chiral ligand such as dihydroquinidine p-chlorobenzoate (DHQ)2PHAL under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octene oxides. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired diol. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2S)-Octane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of alkanes. Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like platinum (Pt) is a typical method.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace hydroxyl groups with chlorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: H2 gas with Pt or Pd/C catalyst.

    Substitution: SOCl2 for chlorination.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

(2S)-Octane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals due to its bifunctional nature.

Mechanism of Action

The mechanism by which (2S)-octane-1,2-diol exerts its effects depends on its interaction with molecular targets. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that facilitate various transformations. The stereochemistry of the compound plays a crucial role in determining its reactivity and the outcome of its reactions.

Comparison with Similar Compounds

    (2R)-Octane-1,2-diol: The enantiomer of (2S)-octane-1,2-diol with the hydroxyl group on the second carbon in the R-configuration.

    1,2-Octanediol: A diastereomer with different spatial arrangement of hydroxyl groups.

    1,3-Octanediol: A structural isomer with hydroxyl groups on the first and third carbon atoms.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-octane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJTFQOBWATKX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

314 g (2.80 mol) of 1-octene were reacted with 330 g (7.17 mol) of formic acid and 232 g (3.41 mol) of a 50% strength aqueous H2O2 solution in accordance with Example 4. 575 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was >99.5% pure, virtually odorless 1,2-octanediol.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
575 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of octene (1,2) oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-octanediol is obtained by distilling under vacuo, b.p. 103°-105°C/0.2 mm.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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